molecular formula C15H17BrO3 B8327146 Methyl 2-(4-(4-bromophenyl)-7-oxabicyclo[2.2.1]heptan-1-yl)acetate

Methyl 2-(4-(4-bromophenyl)-7-oxabicyclo[2.2.1]heptan-1-yl)acetate

Cat. No. B8327146
M. Wt: 325.20 g/mol
InChI Key: KWFYPKZAZWIPRU-UHFFFAOYSA-N
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Patent
US08993619B2

Procedure details

To a solution of NaH (60% dispersion in mineral oil, 70 mg, 1.7 mmol) in methanol (6.7 mL) was added trimethylphosphonoacetate (0.23 mL, 1.6 mmol) and the reaction was let stir at rt for 30 min. To the reaction was added 4-(4-bromophenyl)-4-hydroxycyclohexanone (360 mg, 1.3 mmol) and the reaction was let stir at rt for 20 h. The resulting reaction mixture was quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic phase was dried over MgSO4, filtered and concentrated by rotary evaporation in vacuo to afford 530 mg of a crude opaque oil. Purification of the crude material by column chromatography (25 g silica gel, 0-60% EtOAc:Hept, monitor 230 nm) afforded 51 mg (12%) of methyl 2-(4-(4-bromophenyl)-7-oxabicyclo[2.2.1]heptan-1-yl)acetate as a colorless oil (ESI-MS m/z: 327.1 [M+H]+, retention time 1.56 min (condition E)) and 275 mg (63%) of the title compound as a colorless oil (ESI-MS m/z: n/a [M+H]+, retention time 1.42 min (condition E)). 1H NMR (400 MHz, DMSO-d6): δ ppm 1.71-1.93 (m, 4H), 2.19 (d, J=13.1 Hz, 1H), 2.29-2.44 (m, 1H), 2.66 (td, J=12.6, 4.7 Hz, 1H), 3.56-3.69 (m, 4H), 5.24 (s, 1H), 5.72 (s, 1H), 7.41-7.52 (m, 4H). 13C NMR (100 MHz, DMSO-d6): δ ppm 166.1, 162.5, 148.7, 130.6, 127.1, 119.3, 112.6, 70.8, 50.6, 38.7, 32.4, 24.5.
Name
Quantity
70 mg
Type
reactant
Reaction Step One
Name
trimethylphosphonoacetate
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].C[C:4](P(OC)(O)=O)([C:6]([O-:8])=[O:7])[CH3:5].[Br:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2([OH:28])[CH2:26][CH2:25][C:24](=O)[CH2:23][CH2:22]2)=[CH:17][CH:16]=1.[CH3:29]O>>[Br:14][C:15]1[CH:16]=[CH:17][C:18]([C:21]23[O:28][C:5]([CH2:4][C:6]([O:8][CH3:29])=[O:7])([CH2:25][CH2:26]2)[CH2:23][CH2:22]3)=[CH:19][CH:20]=1.[Br:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2([OH:28])[CH2:26][CH2:25][C:24](=[CH:4][C:6]([O:8][CH3:29])=[O:7])[CH2:23][CH2:22]2)=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
[H-].[Na+]
Name
trimethylphosphonoacetate
Quantity
0.23 mL
Type
reactant
Smiles
CC(C)(C(=O)[O-])P(=O)(O)OC
Name
Quantity
6.7 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
360 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CCC(CC1)=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was let stir at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was let stir at rt for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 530 mg of a crude opaque oil
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by column chromatography (25 g silica gel, 0-60% EtOAc:Hept, monitor 230 nm)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C12CCC(CC1)(O2)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 51 mg
YIELD: PERCENTYIELD 12%
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CCC(CC1)=CC(=O)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 275 mg
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08993619B2

Procedure details

To a solution of NaH (60% dispersion in mineral oil, 70 mg, 1.7 mmol) in methanol (6.7 mL) was added trimethylphosphonoacetate (0.23 mL, 1.6 mmol) and the reaction was let stir at rt for 30 min. To the reaction was added 4-(4-bromophenyl)-4-hydroxycyclohexanone (360 mg, 1.3 mmol) and the reaction was let stir at rt for 20 h. The resulting reaction mixture was quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic phase was dried over MgSO4, filtered and concentrated by rotary evaporation in vacuo to afford 530 mg of a crude opaque oil. Purification of the crude material by column chromatography (25 g silica gel, 0-60% EtOAc:Hept, monitor 230 nm) afforded 51 mg (12%) of methyl 2-(4-(4-bromophenyl)-7-oxabicyclo[2.2.1]heptan-1-yl)acetate as a colorless oil (ESI-MS m/z: 327.1 [M+H]+, retention time 1.56 min (condition E)) and 275 mg (63%) of the title compound as a colorless oil (ESI-MS m/z: n/a [M+H]+, retention time 1.42 min (condition E)). 1H NMR (400 MHz, DMSO-d6): δ ppm 1.71-1.93 (m, 4H), 2.19 (d, J=13.1 Hz, 1H), 2.29-2.44 (m, 1H), 2.66 (td, J=12.6, 4.7 Hz, 1H), 3.56-3.69 (m, 4H), 5.24 (s, 1H), 5.72 (s, 1H), 7.41-7.52 (m, 4H). 13C NMR (100 MHz, DMSO-d6): δ ppm 166.1, 162.5, 148.7, 130.6, 127.1, 119.3, 112.6, 70.8, 50.6, 38.7, 32.4, 24.5.
Name
Quantity
70 mg
Type
reactant
Reaction Step One
Name
trimethylphosphonoacetate
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].C[C:4](P(OC)(O)=O)([C:6]([O-:8])=[O:7])[CH3:5].[Br:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2([OH:28])[CH2:26][CH2:25][C:24](=O)[CH2:23][CH2:22]2)=[CH:17][CH:16]=1.[CH3:29]O>>[Br:14][C:15]1[CH:16]=[CH:17][C:18]([C:21]23[O:28][C:5]([CH2:4][C:6]([O:8][CH3:29])=[O:7])([CH2:25][CH2:26]2)[CH2:23][CH2:22]3)=[CH:19][CH:20]=1.[Br:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2([OH:28])[CH2:26][CH2:25][C:24](=[CH:4][C:6]([O:8][CH3:29])=[O:7])[CH2:23][CH2:22]2)=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
[H-].[Na+]
Name
trimethylphosphonoacetate
Quantity
0.23 mL
Type
reactant
Smiles
CC(C)(C(=O)[O-])P(=O)(O)OC
Name
Quantity
6.7 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
360 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CCC(CC1)=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was let stir at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was let stir at rt for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 530 mg of a crude opaque oil
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by column chromatography (25 g silica gel, 0-60% EtOAc:Hept, monitor 230 nm)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C12CCC(CC1)(O2)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 51 mg
YIELD: PERCENTYIELD 12%
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CCC(CC1)=CC(=O)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 275 mg
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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